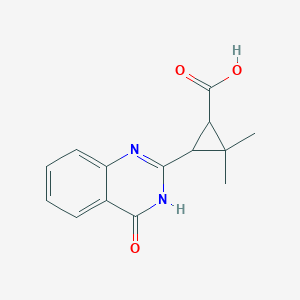

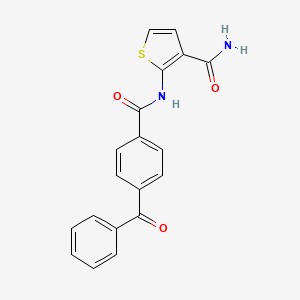

2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,2-Dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclopropanecarboxylic acid” is a chemical compound with a molecular weight of 258.28 . It is produced by Princeton BioMolecular Research, Inc.

Molecular Structure Analysis

The IUPAC name of this compound is "2,2-dimethyl-3-(4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)cyclopropane-1-carboxylic acid" . The InChI code is "1S/C14H14N2O3/c1-14(2)9(10(14)13(18)19)11-15-8-6-4-3-5-7(8)12(17)16-11/h3-6,10,15H,1-2H3,(H,16,17)(H,18,19)" .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 258.28 . More specific properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Cyclization Reactions and Synthesis of Heterocycles

Cyclization reactions involving cyclopropane derivatives and their use in synthesizing heterocyclic compounds are significant in medicinal chemistry and material sciences. For instance, tandem cyclization-[3+3] cycloaddition reactions with 2-alkynylbenzaldoximes and dimethyl cyclopropane-1,1-dicarboxylate provide an efficient method for synthesizing tetrahydro-1,2-oxazine fused 1,2-dihydroisoquinolines (Q. Ding, Zhiyong Wang, Jie Wu, 2009). Such reactions underscore the versatility of cyclopropane derivatives in constructing complex molecular architectures relevant to drug discovery and development.

Synthesis and Structure-Activity Relationships in Drug Development

The synthesis and evaluation of structure-activity relationships (SAR) of quinolone derivatives, including cyclopropane moieties, are foundational in developing potent antibacterial agents. For example, a series of 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids demonstrated significant antibacterial properties, with specific substitutions leading to compounds like sparfloxacin, which exhibits superior potency compared to existing therapeutics (T. Miyamoto et al., 1990). This research highlights the importance of cyclopropane derivatives in the development of new antibacterial agents.

Application in Dye-Sensitized Solar Cells

In the field of renewable energy, cyclopropane derivatives have been explored for their potential to improve the photoelectric conversion efficiency of dye-sensitized solar cells (DSSCs). Co-sensitization strategies involving carboxylated cyanine dyes demonstrate that such compounds can significantly enhance the photoelectrical properties of DSSCs, indicating a promising method for increasing solar cell efficiency (Wenjun Wu et al., 2009). This application is a testament to the versatility of cyclopropane derivatives beyond pharmaceuticals, extending into materials science and energy technology.

Propiedades

IUPAC Name |

2,2-dimethyl-3-(4-oxo-3H-quinazolin-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-14(2)9(10(14)13(18)19)11-15-8-6-4-3-5-7(8)12(17)16-11/h3-6,9-10H,1-2H3,(H,18,19)(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLQOQOGOJBESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-Cyclopropanecarbonylpyrrolidin-3-yl)oxy]-2,6-dimethylpyrimidine](/img/structure/B2680610.png)

![(Z)-methyl 2-((benzo[d]thiazole-2-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680616.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetate](/img/structure/B2680620.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methylbenzamide](/img/structure/B2680622.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2680623.png)

![1-[2-(Dimethylamino)ethyl]-4-prop-2-enoylpiperazin-2-one](/img/structure/B2680629.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![3-methoxy-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2680633.png)